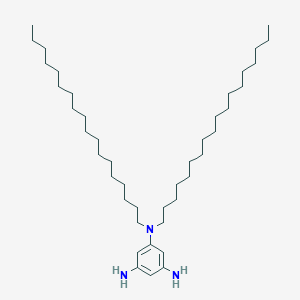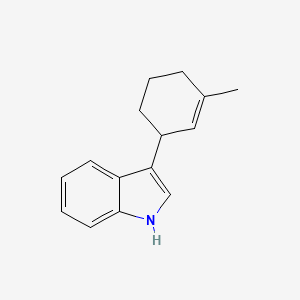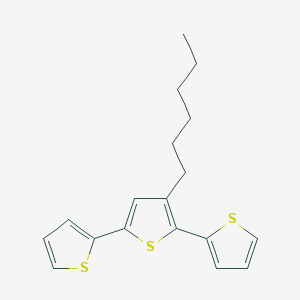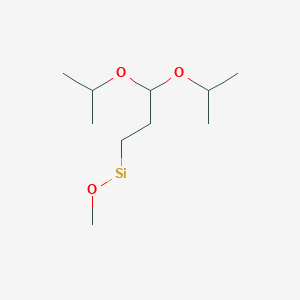
N~1~,N~1~-Dioctadecylbenzene-1,3,5-triamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~,N~1~-Dioctadecylbenzene-1,3,5-triamine is a chemical compound known for its unique structure and properties It consists of a benzene ring substituted with three amino groups, each attached to long octadecyl chains
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1~-Dioctadecylbenzene-1,3,5-triamine typically involves the reaction of benzene-1,3,5-triamine with octadecyl halides under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution of the halide groups with the amino groups on the benzene ring. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of N1,N~1~-Dioctadecylbenzene-1,3,5-triamine may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The purification of the compound is typically achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N~1~,N~1~-Dioctadecylbenzene-1,3,5-triamine can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The long alkyl chains can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkoxides or thiolates can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce secondary amines.
Scientific Research Applications
N~1~,N~1~-Dioctadecylbenzene-1,3,5-triamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of membrane proteins and lipid interactions due to its amphiphilic nature.
Industry: It is used in the production of surfactants, lubricants, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N1,N~1~-Dioctadecylbenzene-1,3,5-triamine involves its interaction with biological membranes and proteins. The long alkyl chains allow the compound to integrate into lipid bilayers, affecting membrane fluidity and permeability. This can influence the activity of membrane-bound proteins and enzymes, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N~1~,N~3~,N~5~-Tris(4-dodecylhexadecyl)benzene-1,3,5-tricarboxamide: Similar in structure but with different functional groups.
N~1~,N~3~,N~5~-Tris(4-pyridyl)benzene-1,3,5-tricarboxamide: Contains pyridyl groups instead of octadecyl chains.
Uniqueness
N~1~,N~1~-Dioctadecylbenzene-1,3,5-triamine is unique due to its specific combination of long alkyl chains and amino groups, which confer distinct amphiphilic properties. This makes it particularly useful in applications requiring integration into lipid environments, such as in biological membranes or surfactant formulations.
Properties
CAS No. |
194354-81-9 |
|---|---|
Molecular Formula |
C42H81N3 |
Molecular Weight |
628.1 g/mol |
IUPAC Name |
3-N,3-N-dioctadecylbenzene-1,3,5-triamine |
InChI |
InChI=1S/C42H81N3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-45(42-38-40(43)37-41(44)39-42)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h37-39H,3-36,43-44H2,1-2H3 |
InChI Key |
ZGNLUMMHOOHLEN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCN(CCCCCCCCCCCCCCCCCC)C1=CC(=CC(=C1)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({[2-(Diphenylphosphanyl)phenyl]methoxy}methyl)pyridine](/img/structure/B12558859.png)



![Naphthalene, 1,5-bis[2-(2-methoxyethoxy)ethoxy]-](/img/structure/B12558900.png)
![4-{4-[(Furan-2-yl)methylidene]-5-oxo-4,5-dihydro-1,2-oxazol-3-yl}benzoic acid](/img/structure/B12558907.png)

![Hexanoic acid, 6-[[[4-(aminosulfonyl)phenyl]methyl]amino]-6-oxo-](/img/structure/B12558913.png)
![2-Ethyl-3-propylbenzo[f][1,7]naphthyridine](/img/structure/B12558914.png)

![Urea, [2-(1,1-dimethylethyl)phenyl]-](/img/structure/B12558919.png)

![2-(1-{4-[(4-Aminophenyl)sulfanyl]phenyl}ethylidene)hydrazine-1-carboxamide](/img/structure/B12558930.png)
![Telluronium, bis(2-methylpropyl)[3-(trimethylsilyl)-2-propynyl]-, bromide](/img/structure/B12558936.png)
